N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
This compound is a heterocyclic carboxamide featuring a 1,4-benzodioxine core fused with a 1,3-benzothiazole moiety substituted with a methoxy group at position 3. Its molecular formula is C₂₃H₁₉N₃O₄S, with a molecular weight of 433.48 g/mol (SMILES: O1C2=CC=C(C(N(C3=NC4=CC=C(OC)C=C4S3)CC3=CC=CN=C3)=O)C=C2OCC1) . The benzodioxine and benzothiazole moieties are associated with diverse biological activities, including enzyme inhibition and receptor modulation, making this compound a candidate for therapeutic exploration.
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-28-17-5-7-21-18(12-17)25-23(31-21)26(14-15-3-2-8-24-13-15)22(27)16-4-6-19-20(11-16)30-10-9-29-19/h2-8,11-13H,9-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNVBIFZIJTYSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H17N5O2S |
| Molecular Weight | 379.4 g/mol |
| CAS Number | 1170596-93-6 |
| SMILES Notation | COc1ccc2sc(N(Cc3ccccn3)C(=O)c3ccn(C)n3)nc2c1 |
Anticancer Activity
Research indicates that benzothiazole derivatives, including this compound, exhibit notable anticancer properties. The compound has been shown to interact with various cellular pathways, influencing tumor cell proliferation and apoptosis. In vitro studies have demonstrated its ability to inhibit cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) through mechanisms that include:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells.
- Cell Cycle Arrest : It disrupts the cell cycle progression, preventing cancer cells from dividing.
- Inhibition of Migration : The compound reduces the migratory capabilities of cancer cells, which is crucial in metastasis.
Anti-inflammatory Effects
In addition to anticancer properties, the compound exhibits anti-inflammatory activity. Studies have reported that it decreases the levels of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests potential applications in treating inflammatory diseases.
Neuroprotective Properties
Emerging evidence suggests that benzothiazole derivatives may also possess neuroprotective effects. These compounds are being studied for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating potential therapeutic uses in neurodegenerative diseases.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of benzothiazole derivatives:
- In Vitro Cytotoxicity Studies : A study involving various benzothiazole compounds demonstrated significant cytotoxic effects against multiple cancer cell lines. For instance, compound B7 showed IC50 values in the low micromolar range against A431 and A549 cells .
- Mechanistic Insights : Western blot analyses revealed that certain derivatives induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
- Anti-inflammatory Activity : Research highlighted the ability of these compounds to inhibit NF-kB signaling pathways, thereby reducing inflammation markers in cellular models .
Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues Based on 1,4-Benzodioxine Heterocycles
Evidence from studies on 1,4-benzodioxine-based fused bis-thiadiazole analogs (1–25) highlights structural parallels and divergences . These analogs share the 1,4-benzodioxine core but replace the benzothiazole-pyridinylmethyl system with fused thiadiazole rings. For example:
Key Differences:
- Heterocyclic Systems : The target compound integrates a benzothiazole ring, while analogs 1–25 use 1,3,4-thiadiazole fused with 1,2,4-thiadiazole. This distinction influences electronic properties and binding affinities.
- Substituent Effects : The 5-methoxy group on the benzothiazole in the target compound contrasts with di-hydroxy substitutions (e.g., compound 22 in analogs 1–25), which are critical for α-amylase/α-glucosidase inhibition .
α-Amylase and α-Glucosidase Inhibition
Analogs 1–25 demonstrated IC₅₀ values ranging from 0.70 ± 0.01 μM to 30.80 ± 0.80 μM (α-amylase) and 0.80 ± 0.01 μM to 29.70 ± 0.40 μM (α-glucosidase), outperforming the standard acarbose (IC₅₀ = 12.80 ± 0.10 μM and 12.90 ± 0.10 μM, respectively) . Compound 22, with di-hydroxy substitutions, showed the highest potency (IC₅₀ = 0.70 ± 0.01 μM for α-amylase).
Hypothesized Activity of the Target Compound:
While the target compound’s enzyme inhibition data are unreported, its structure suggests moderate activity. The methoxy group’s electron-donating nature may reduce binding efficiency compared to the hydroxy groups in compound 22. The pyridinylmethyl moiety could enhance solubility but may sterically hinder enzyme interaction.
Structure-Activity Relationship (SAR) Insights
Critical Substituent Effects:
- Electron-Withdrawing Groups (EWGs) : Hydroxy groups (as in compound 22) enhance hydrogen bonding with enzyme active sites, improving inhibition .
- Heteroaromatic Systems : Thiadiazole rings in analogs 1–25 provide rigid, planar structures favorable for π-π stacking, whereas the benzothiazole-pyridinylmethyl system introduces conformational flexibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
